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4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with an aminomethylbenzyl group and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 4-(aminomethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the dioxide functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the dioxide group, converting it back to the thiomorpholine derivative.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Scientific Research Applications
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)thiomorpholine 1,1-dioxide: Similar structure but with an aminophenyl group instead of an aminomethylbenzyl group.
4-(2-Aminoethyl)thiomorpholine 1,1-dioxide: Contains an aminoethyl group instead of an aminomethylbenzyl group.
Uniqueness
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is unique due to the presence of the aminomethylbenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Biological Activity
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide, also known as thiomorpholine-1,1-dioxide , is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include thiomorpholine derivatives and various aromatic amines. The process may require specific reagents and conditions to achieve optimal yields.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:
- Inhibition Studies : In a disk diffusion assay, compounds similar to thiomorpholine-1,1-dioxide demonstrated inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
Anticancer Activity
Thiomorpholine derivatives have also been investigated for their cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : Compounds related to thiomorpholine-1,1-dioxide showed potent cytotoxicity against various cancer cell lines, including glioblastoma and breast adenocarcinoma cells .
- IC50 Values : The IC50 values for these compounds were found to be in the nanomolar range, indicating high potency .
Research Findings
Several studies have documented the biological activities of thiomorpholine derivatives:
Study | Compound Tested | Biological Activity | IC50 Value |
---|---|---|---|
Foroumadi et al. (2020) | 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide | Antibacterial against H. pylori | Not specified |
Jalilian et al. (2006) | N(4)-methyl-tolyl-2-acetylpyridine thiosemicarbazone | Cytotoxic against glioblastoma | <100 nM |
Various Studies | This compound | Antimicrobial against E. coli, S. aureus | Not specified |
Case Studies
One notable case study involved the evaluation of the compound's efficacy against antibiotic-resistant strains of bacteria. The results demonstrated that the compound could inhibit the growth of resistant strains effectively, suggesting potential applications in treating resistant infections .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis through oxidative stress pathways and disrupt normal cell cycle progression.
Properties
Molecular Formula |
C12H18N2O2S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine |
InChI |
InChI=1S/C12H18N2O2S/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14/h1-4H,5-10,13H2 |
InChI Key |
YFENUJFKDSHLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)CN |
Origin of Product |
United States |
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